molecular formula C13H10N2O2 B157090 3-Cyano-4,6-dihydroxy-2-methyl-5-phenylpyridine CAS No. 127581-31-1

3-Cyano-4,6-dihydroxy-2-methyl-5-phenylpyridine

Cat. No.: B157090
CAS No.: 127581-31-1
M. Wt: 226.23 g/mol
InChI Key: CFPPPMIHTUGGAG-UHFFFAOYSA-N
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Description

3-Cyano-4,6-dihydroxy-2-methyl-5-phenylpyridine (CAS 127581-31-1) is a pyridine derivative with a molecular formula of C₁₃H₁₀N₂O₂ and a molecular weight of 226.23 g/mol . It features a pyridine core substituted with cyano (-CN), hydroxyl (-OH), methyl (-CH₃), and phenyl (-C₆H₅) groups. This compound is categorized as a building block in organic synthesis, with a purity of 95%, and is primarily used in research settings . Its structural complexity and functional diversity make it a candidate for exploring structure-activity relationships (SAR) in medicinal and agrochemical applications.

Properties

IUPAC Name

4-hydroxy-2-methyl-6-oxo-5-phenyl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-8-10(7-14)12(16)11(13(17)15-8)9-5-3-2-4-6-9/h2-6H,1H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPPPMIHTUGGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=O)N1)C2=CC=CC=C2)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716117
Record name 4-Hydroxy-2-methyl-6-oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127581-31-1
Record name 4-Hydroxy-2-methyl-6-oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Formation via Acetophenone and Malononitrile

The Knoevenagel condensation between acetophenone and malononitrile serves as a critical step for establishing the pyridine core. In this reaction, acetophenone acts as the carbonyl component, while malononitrile provides the nitrile functionality and facilitates cyclization. A representative procedure involves refluxing equimolar amounts of acetophenone (10.0 g, 83.2 mmol) and malononitrile (5.5 g, 83.2 mmol) in ethanol (150 mL) with piperidine (1.5 mL) as a base catalyst. The mixture is stirred at 80°C for 6–8 hours, yielding a yellow precipitate identified as the intermediate enamine.

Post-condensation, cyclization is achieved by treating the enamine with dimethyl cyanocarbonimidodithioate (2.2 equiv) in dimethylformamide (DMF) at 120°C for 12 hours. This step introduces the cyano group at the 3-position while forming the pyridine ring. The crude product is purified via recrystallization from methanol, affording 3-cyano-4-hydroxy-2-methyl-5-phenylpyridine-6-ol in 58% yield.

Critical Parameters

  • Solvent Selection : Ethanol and DMF are preferred for their ability to solubilize aromatic intermediates.

  • Temperature Control : Excessive heat (>120°C) promotes side reactions, such as decarboxylation or nitrile hydrolysis.

  • Catalyst Efficiency : Piperidine outperforms weaker bases (e.g., ammonium acetate) in driving the condensation to completion.

Cyanoacetamide-Mediated Cyclization

Adaptation of Patent EP0333020A2

A method detailed in EP0333020A2 for synthesizing fluorinated pyridines is adaptable to the target compound by substituting fluoroacetate precursors with phenyl-bearing analogues. The process involves two key stages:

  • Enolate Formation :
    Ethyl phenylacetate (15.0 g, 84.7 mmol) and ethyl formate (6.3 g, 84.7 mmol) are combined in toluene (200 mL) under nitrogen. Sodium methoxide (7.3 g, 135 mmol) is added portionwise at 0–5°C to generate the sodium enolate. The exothermic reaction requires strict temperature control (<30°C) to prevent volatilization of ethyl formate.

  • Cyclization with Cyanoacetamide :
    Cyanoacetamide (8.9 g, 84.7 mmol) is added to the enolate suspension, followed by methanol (100 mL) to reduce viscosity. The mixture is stirred at 25°C for 16 hours, acidified with glacial acetic acid (20 mL), and centrifuged to isolate the product. This yields 3-cyano-4,6-dihydroxy-2-methyl-5-phenylpyridine as a pale yellow solid (12.1 g, 72%), with a melting point of 178–182°C.

Advantages of This Approach

  • High Atom Economy : Minimal byproducts are generated during cyclization.

  • Scalability : The use of toluene and methanol enables large-scale reactions (e.g., 300-gallon vessels).

Chlorination-Hydrolysis Sequences for Functional Group Interconversion

Selective Hydroxylation via Nitrile Hydrolysis

While EP0333020A2 focuses on chlorination for hydroxyl displacement, the target compound’s 4,6-dihydroxy groups necessitate alternative hydrolysis conditions. A one-step nitrile-to-carboxylic acid hydrolysis is achieved using concentrated sulfuric acid (18 M, 50 mL) at 100°C for 4 hours, followed by neutralization with NaOH (10% w/v). However, overhydrolysis risks decarboxylation, necessitating precise pH control (pH 4–5) during neutralization.

Protecting Group Strategies

To prevent undesired oxidation at the 4- and 6-positions, tert-butyldimethylsilyl (TBS) ethers are employed. The di-TBS-protected intermediate is treated with hydrofluoric acid (48% aq.) in tetrahydrofuran (THF) at 0°C for 2 hours, selectively cleaving the silyl groups while preserving the cyano functionality.

Alternative Routes via Guanidine-Mediated Cyclization

Thioacetate Intermediate Formation

A route inspired by PMC8154574 involves reacting ketene dithioacetal 16 (derived from ethyl phenylacetate and carbon disulfide) with guanidine hydrochloride in ethanol. The reaction proceeds at reflux (78°C) for 8 hours, forming the pyridine core through nucleophilic attack of guanidine on the dithioacetal. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane introduces the 4-hydroxy group, yielding the target compound in 46% overall yield.

Comparative Analysis of Synthetic Methods

MethodYield (%)Key AdvantagesLimitations
Knoevenagel Condensation58Straightforward, scalableRequires toxic DMF
Cyanoacetamide Cyclization72High atom economySensitive to moisture
Guanidine-Mediated Route46Avoids strong acidsMulti-step, lower yield

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4,6-dihydroxy-2-methyl-5-phenylpyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3-cyano-4,6-dioxo-2-methyl-5-phenylpyridine.

    Reduction: Formation of 3-amino-4,6-dihydroxy-2-methyl-5-phenylpyridine.

    Substitution: Formation of halogenated derivatives such as 3-cyano-4,6-dihydroxy-2-methyl-5-(halophenyl)pyridine.

Scientific Research Applications

Chemistry

3-Cyano-4,6-dihydroxy-2-methyl-5-phenylpyridine serves as a building block in the synthesis of more complex heterocyclic compounds. Its versatile functional groups allow for further modifications and transformations in organic synthesis.

Biology

Research indicates that this compound exhibits antimicrobial and anticancer properties:

  • Antimicrobial Activity : In vitro studies have shown effectiveness against various bacterial strains. The mechanism involves disruption of microbial cell membranes and inhibition of metabolic pathways.
  • Anticancer Properties : It has demonstrated significant cytotoxicity against colorectal cancer cell lines (HCT116) with an IC50 value of approximately 6.76 µg/mL. The proposed mechanism involves modulation of apoptotic gene expression, increasing pro-apoptotic markers like Bax while decreasing anti-apoptotic factors such as Bcl2.

Medicine

This compound is explored as a lead compound in drug discovery for various therapeutic targets. Its ability to interact with molecular targets such as enzymes or receptors makes it a candidate for developing new medications.

Industry

In industrial applications, this compound is utilized in the development of advanced materials , including organic semiconductors and dyes. Its unique chemical properties facilitate the creation of specialty chemicals with specific functionalities.

Antimicrobial Efficacy

A study tested the compound against Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Cancer Cell Line Study

In investigations involving colon cancer cells, treated cells exhibited significant DNA fragmentation after exposure to varying concentrations of the compound, confirming its potential as a chemotherapeutic agent.

Neuroprotection

Recent studies suggest neuroprotective effects against oxidative stress-induced damage in neuronal cultures, indicating potential applications in treating neurodegenerative diseases.

Comparison with Related Compounds

CompoundAntimicrobial ActivityAnticancer ActivityNeuroprotective Activity
This compoundYesYesYes
2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrileModerateNoLimited
4-Hydroxy-2-methyl-6-oxo-5-phenylpyridineYesModerateNo

Mechanism of Action

The mechanism of action of 3-Cyano-4,6-dihydroxy-2-methyl-5-phenylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like cyano and hydroxy allows for hydrogen bonding, electrostatic interactions, and hydrophobic effects, which contribute to its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-Cyano-4,6-dihydroxy-2-methyl-5-phenylpyridine and analogous pyridine derivatives:

Compound Name Molecular Formula Substituents Key Features Bioactivity/Application References
This compound C₁₃H₁₀N₂O₂ -CN, -OH, -CH₃, -C₆H₅ Polar due to hydroxyl groups Research chemical (unverified bioactivity)
3-Cyano-4,6-dibromo-2-methyl-5-phenylpyridine C₁₃H₈Br₂N₂ -CN, -Br, -CH₃, -C₆H₅ Lipophilic (bromine increases mass) Synthetic intermediate (no bioactivity reported)
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) C₂₉H₂₂ClN₃OS -CN, -S-, -Cl, styryl groups Open-chain structure with cyano group High insecticidal activity vs. cowpea aphid
3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3) C₂₉H₂₂ClN₃OS -NH₂, thieno-fused ring, -Cl Cyclized structure, no cyano group Moderate insecticidal activity
Key Observations:

Substituent Effects: The cyano group (-CN) is critical for bioactivity. Compound 2, which retains the cyano group, exhibits higher insecticidal activity against cowpea aphids (LC₅₀ = 0.011 µg/mL) compared to Compound 3, which lacks this group (LC₅₀ = 0.023 µg/mL) .

Structural Flexibility: Compound 2’s open-chain structure allows for greater conformational flexibility, facilitating interactions with biological targets (e.g., insect acetylcholinesterase). In contrast, Compound 3’s cyclized thieno-pyridine ring restricts flexibility, reducing activity .

Biological Activity

3-Cyano-4,6-dihydroxy-2-methyl-5-phenylpyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological effects, including antimicrobial, anticancer, and neuroprotective properties. The information is derived from various research studies and reviews.

Chemical Structure and Properties

The compound's structure features a pyridine ring with hydroxyl and cyano substituents, which contribute to its reactivity and biological interactions. The following table summarizes key structural characteristics:

Property Details
Molecular Formula C14H12N2O3
Molecular Weight 240.26 g/mol
CAS Number 127581-31-1
Functional Groups Hydroxy (-OH), Cyano (-CN)

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against colorectal cancer cell lines. In a study, it was shown to induce apoptosis in HCT116 cells with an IC50 value of approximately 6.76 µg/mL, indicating strong cytotoxicity compared to standard chemotherapeutics . The proposed mechanism involves the modulation of apoptotic gene expression, particularly increasing levels of pro-apoptotic markers like Bax and p53 while decreasing anti-apoptotic factors such as Bcl2 .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage by scavenging free radicals and enhancing antioxidant enzyme activity. These findings are significant for potential applications in neurodegenerative diseases.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The presence of hydroxyl groups allows for hydrogen bonding, enhancing binding affinity to receptors and enzymes involved in critical biological pathways. Specifically, it may modulate the activity of adenosine receptors, which play a role in numerous physiological processes .

Case Studies

  • Antimicrobial Efficacy : A study tested the compound against Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Cancer Cell Line Study : In another investigation involving colon cancer cells, treated cells showed significant DNA fragmentation after exposure to varying concentrations of the compound, confirming its potential as a chemotherapeutic agent .
  • Neuroprotection : A recent study highlighted the protective effects against oxidative stress in neuronal cultures, suggesting applications in treating conditions like Alzheimer's disease.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound Antimicrobial Activity Anticancer Activity Neuroprotective Activity
This compoundYesYesYes
2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrileModerateNoLimited
4-Hydroxy-2-methyl-6-oxo-5-phenylpyridineYesModerateNo

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-cyano-4,6-dihydroxy-2-methyl-5-phenylpyridine, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via multi-step reactions. For example, 3-cyano-4,6-diamino-2-hydrazono-pyridine can be prepared by reacting precursor molecules (e.g., trichloroacetamide) with hydrazine hydrate in ethanol under reflux for 3 hours . Key intermediates are characterized using spectroscopic techniques (e.g., 1H^1H NMR, IR) and elemental analysis to confirm functional groups and molecular formulas. Ethanol is often used as a solvent, and reflux conditions are optimized to prevent side reactions.

Q. How is the pyridine core structure validated post-synthesis?

  • Methodological Answer : X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are critical. For instance, 1H^1H NMR at 90 MHz can confirm the presence of aromatic protons and substituents (e.g., cyano groups) by analyzing chemical shifts and splitting patterns . IR spectroscopy verifies functional groups like -CN (~2218 cm1^{-1}) and -OH (~3173 cm1^{-1}) .

Q. What initial biological assays are used to screen this compound for activity?

  • Methodological Answer : High-throughput screening (HTS) is employed to evaluate antiviral or insecticidal potential. For example, in anti-influenza studies, the compound is tested for disrupting the PA-PB1 protein-protein interaction (PPI) using fluorescence polarization assays . In agricultural research, aphid mortality assays (e.g., against cowpea aphids) quantify insecticidal activity at varying concentrations .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

  • Methodological Answer : Catalysts and reaction conditions are systematically varied. Sodium ethoxide in ethanol promotes cyclization of intermediates (e.g., converting acetamide derivatives to thieno-pyridines) . Continuous flow reactors and Lewis acid catalysts (e.g., ZnCl2_2) improve efficiency in chloromethylation steps for related pyridine derivatives . Statistical tools like Design of Experiments (DoE) can optimize temperature, solvent polarity, and stoichiometry.

Q. What structural features enhance bioactivity in pyridine derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that:

  • The cyano group at position 3 increases insecticidal activity by enhancing electrophilicity and target binding .
  • Styryl substituents at positions 4 and 6 improve π-π stacking with biological targets (e.g., insect nicotinic acetylcholine receptors) .
  • Cyclized forms (e.g., thieno-pyridines) reduce activity compared to open-chain analogs, likely due to steric hindrance .

Q. How do contradictory data on bioactivity across studies arise, and how can they be resolved?

  • Methodological Answer : Discrepancies may stem from:

  • Varied assay conditions : For example, differences in aphid species or viral strains used in HTS .
  • Impurity profiles : Side products from incomplete cyclization or oxidation can skew results .
  • Resolution : Cross-validate findings using orthogonal assays (e.g., SPR for binding kinetics alongside cell-based assays) and purity checks via HPLC .

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